molecular formula C9H11F2NO B8697344 4,5-Difluoro-2-propoxyaniline

4,5-Difluoro-2-propoxyaniline

Cat. No.: B8697344
M. Wt: 187.19 g/mol
InChI Key: HHJGGEBQPUQAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2-propoxyaniline is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

4,5-difluoro-2-propoxyaniline

InChI

InChI=1S/C9H11F2NO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3

InChI Key

HHJGGEBQPUQAOS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1N)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A toluene solution (20 ml) of benzophenone imine (2.38 g, 13.1 mmol), tris(dibenzylidene acetone)dipalladium (275 mg, 0.3 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (XANTPHOS) (347 mg, 0.6 mmol) and cesium carbonate (5.83 g, 17.9 mmol) were added to a toluene solution (60 ml) of 1-bromo-4,5-difluoro-2-propoxybenzene (3.0 g, 11.9 mmol). The mixture was stirred under a nitrogen atmosphere at 100° C. for 23 hours. After the reaction mixture was cooled to room temperature, water and a saturated ammonium chloride aqueous solution were added. The resulting mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was dissolved with diethyl ether (60 ml), and concentrated hydrochloric acid (10 ml) was added to the resulting solution, which was then stirred for 2 hours. A 5N sodium hydroxide aqueous solution (24 ml) was added to the reaction mixture to get a pH=11, and concentrated under reduced pressure. The residue was dissolved in dichloromethane and washed with a saturated sodium chloride aqueous solution. The organic layer was concentrated under reduced pressure. The residue was then purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1). The purified product was concentrated under reduced pressure to thereby obtain 850 mg of oily dark brown 4,5-difluoro-2-propoxyaniline (yield: 38%).
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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2.38 g
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reactant
Reaction Step Two
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347 mg
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reactant
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cesium carbonate
Quantity
5.83 g
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reactant
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Name
1-bromo-4,5-difluoro-2-propoxybenzene
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3 g
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reactant
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275 mg
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catalyst
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60 mL
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solvent
Reaction Step Two
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20 mL
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solvent
Reaction Step Two

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